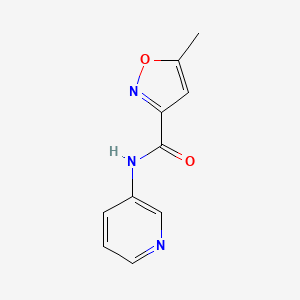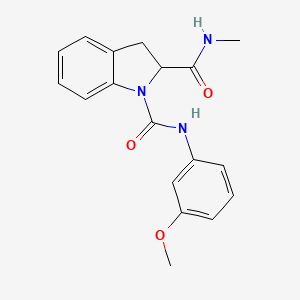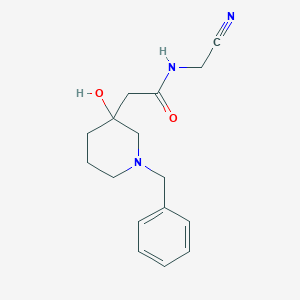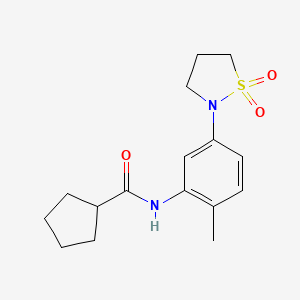![molecular formula C19H20N4O2 B2729517 3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine CAS No. 2418679-32-8](/img/structure/B2729517.png)
3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine, commonly known as MPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPAP belongs to the class of compounds known as aziridines, which are characterized by a three-membered ring containing one nitrogen atom and two carbon atoms.
Mecanismo De Acción
The mechanism of action of MPAP is not fully understood, but it is believed to involve the modulation of dopamine receptors. Specifically, MPAP has been shown to selectively increase the activity of the dopamine D3 receptor, which may result in increased dopamine release in certain areas of the brain. This increased dopamine release may lead to the therapeutic effects of MPAP.
Biochemical and Physiological Effects:
MPAP has been shown to have various biochemical and physiological effects. In addition to its ability to modulate dopamine receptors, MPAP has been shown to increase the release of acetylcholine in certain areas of the brain. This increased release may have implications for the treatment of Alzheimer's disease and other cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of MPAP for lab experiments is its ability to selectively modulate the activity of the dopamine D3 receptor. This selectivity allows researchers to study the specific effects of this receptor on various neurological processes. However, one of the limitations of MPAP is its potential toxicity. MPAP has been shown to be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MPAP. One area of research is the development of more selective compounds that target the dopamine D3 receptor. This may lead to the development of more effective treatments for addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of MPAP and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity of MPAP, particularly at high doses.
Métodos De Síntesis
MPAP can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of a pyridine ring, which is functionalized with a phenyl group and an aziridine ring. The aziridine ring is then further functionalized with a methylpyrazol group, resulting in the final product of MPAP.
Aplicaciones Científicas De Investigación
MPAP has been studied extensively for its potential therapeutic properties. One of the primary areas of research has been its ability to modulate the activity of the dopamine D3 receptor. This receptor is involved in various neurological processes, including reward and motivation. MPAP has been shown to increase the activity of this receptor, which may have implications for the treatment of addiction and other neurological disorders.
Propiedades
IUPAC Name |
3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-15(9-21-22)12-23-13-16(23)14-24-17-4-6-18(7-5-17)25-19-3-2-8-20-10-19/h2-11,16H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAASZSWGIKRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC=C(C=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2729438.png)
![5-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B2729439.png)
![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-[1-(4-methylphenyl)ethyl]benzamide](/img/structure/B2729440.png)
![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2729441.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2729442.png)
![2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B2729445.png)

![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/no-structure.png)

![N-(2-{[(dimethylamino)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2729451.png)

![1-(4-Chlorobenzoyl)-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2729453.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2729456.png)